Mini Gastrin I, human

Gastroenterology Endocrinology In Vivo Pharmacology

Human Mini Gastrin I (CAS 54405-27-5) is the definitive 13-amino acid C-terminal fragment of human gastrin and an essential agonist for CCK2R and the tumor-associated CCK2i4svR splice variant. Its pentaglutamate sequence governs unique renal reuptake kinetics and tumor retention profiles not shared by CCK-8 or full-length gastrin analogs. This native sequence serves as the irreplaceable reference standard for radiolabeled theranostic development, competitive binding controls, and SAR studies. Substitution with uncharacterized analogs introduces undocumented pharmacodynamic variability that can invalidate biodistribution and receptor specificity data. Procure the parent peptide to benchmark signaling assays (ERK/MAPK, cell cycle), establish baseline pharmacokinetics, and enable rational design of next-generation tumor-targeting conjugates.

Molecular Formula C74H99N15O26S
Molecular Weight 1646.7 g/mol
CAS No. 54405-27-5
Cat. No. B549806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMini Gastrin I, human
CAS54405-27-5
Molecular FormulaC74H99N15O26S
Molecular Weight1646.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
InChIInChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeyHRSUIUNCTPSRLR-SOLHVGTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mini Gastrin I, human (CAS 54405-27-5): Procurement & Technical Baseline


Mini Gastrin I, human (CAS 54405-27-5) is a 13-amino acid peptide fragment (sequence LEEEEEAYGWMDF-NH₂) corresponding to residues 5–17 of the human gastrin-17 sequence [1]. It functions as a selective agonist of the cholecystokinin-2 (CCK2; CCK-B) receptor and is a primary tool for studying gastrin-mediated gastric acid secretion and CCK2 receptor signaling in endocrine and oncological research . Unlike full-length gastrin-17, this truncated minigastrin retains the critical C-terminal tetrapeptide pharmacophore required for receptor activation while exhibiting distinct pharmacodynamic and pharmacokinetic properties that mandate careful experimental selection [2].

Mini Gastrin I, human: Why In-Class Gastrin Analogs Are Not Interchangeable


Gastrin peptides—including gastrin-34 (big gastrin), gastrin-17 (little gastrin), minigastrin (13–14 residues), and synthetic pentagastrin—all activate the CCK2 receptor, yet they are not functionally equivalent [1]. Empirical studies demonstrate that peptide length and N-terminal sequence profoundly influence in vivo secretory potency, metabolic stability, and receptor residence time, resulting in distinct half-lives ranging from 1.8 minutes for minigastrin to over 11 minutes for gastrin-34 [2]. Substituting one gastrin isoform for another without accounting for these documented differences can compromise experimental reproducibility and data interpretation in both in vivo pharmacology and CCK2 receptor-targeted imaging applications [3].

Mini Gastrin I, human: Quantifiable Differentiation vs. Comparator Gastrin Peptides


Reduced Gastric Acid Secretory Potency Relative to Full-Length Gastrin-17

In a direct head-to-head comparison, human minigastrin (HG-13-I) demonstrates significantly lower gastric acid secretory potency than human gastrin-17 (HG-17-I) [1]. When infused intravenously at equimolar doses (100–800 pmol/kg-hr) in conscious dogs with gastric fistulae, HG-13-I achieved only 40% of the acid output stimulated by HG-17-I [1].

Gastroenterology Endocrinology In Vivo Pharmacology

Accelerated Systemic Clearance Relative to Gastrin-17 and Gastrin-34

Minigastrin (G-14) exhibits a markedly shorter elimination half-life compared to larger gastrin isoforms [1]. Following intravenous infusion in dogs, the disappearance half-time (t₁/₂) was 1.75 minutes for minigastrin, compared to 4.85 minutes for gastrin-17 and 11.53 minutes for gastrin-34 [1].

Pharmacokinetics Peptide Metabolism In Vivo Studies

Equipotent Acid Secretion Relative to Gastrin-17 Under Certain Experimental Conditions

In contrast to the 1974 Walsh study, a subsequent reappraisal found no statistically significant difference in acid output between synthetic human minigastrin (HG-14-I) and natural human gastrin-17 (HG-17-I) when infused at equimolar doses [1]. Both peptides produced equimolar increases over basal serum immunoreactive gastrin and similar acid secretion in five dogs with gastric fistulae and Heidenhain pouches [1].

Gastroenterology Endocrinology Comparative Pharmacology

Validated Scaffold for CCK2 Receptor-Targeted Radiopharmaceutical Development

Minigastrin-based peptides, such as ¹¹¹In-DOTA-MG11, demonstrate favorable tumor-targeting characteristics compared to CCK-based analogues in preclinical models [1]. In biodistribution studies, minigastrin analogues achieved higher tumor uptake (~2.5% ID/g) than CCK8-based peptides, and specific structural modifications (e.g., varying N-terminal Glu residues) further improved tumor-to-kidney ratios [1].

Nuclear Medicine Oncology Radiopharmacy

Preserved High-Affinity CCK2 Receptor Binding

Minigastrin and its analogues retain high affinity for the CCK2 receptor, with binding affinities (Kd or IC₅₀) consistently in the low nanomolar range [REFS-1, REFS-2]. For example, optimized minigastrin analogues (e.g., PP-F11) exhibit IC₅₀ values between 0.79 and 1.51 nM [2], comparable to or exceeding the affinity of the endogenous ligand gastrin-17.

Receptor Pharmacology Medicinal Chemistry In Vitro Binding Assays

Divergent Pharmacokinetics vs. Pentagastrin

Minigastrin and pentagastrin exhibit different metabolic fates in vivo [1]. Studies in dogs and rats demonstrate that synthetic human gastrin I is inactivated primarily in the small bowel, whereas pentagastrin is rapidly inactivated by the liver [1].

Pharmacokinetics Peptide Metabolism In Vivo Pharmacology

Mini Gastrin I, human: Validated Research and Industrial Application Scenarios


In Vivo Gastric Acid Secretion Studies Requiring Rapid Peptide Clearance

Researchers designing acute gastric acid secretion experiments where rapid washout and minimized carryover effects are critical should select Mini Gastrin I over gastrin-17 or gastrin-34. Its short plasma half-life (1.8–1.75 min) [REFS-1, REFS-2] allows for tighter temporal control of receptor stimulation and facilitates repeated dosing or cross-over study designs.

CCK2 Receptor Radioligand Development and Preclinical Imaging

The minigastrin scaffold serves as a validated starting point for developing CCK2 receptor-targeted radiopharmaceuticals for oncology applications [1]. Its retained high receptor affinity (low nM range) [2] and established structure-activity relationships for optimizing tumor-to-kidney ratios make it preferable to CCK8-based peptides for scintigraphy or PET imaging of medullary thyroid carcinoma and other CCK2-expressing tumors [3].

Structure-Activity Relationship (SAR) Studies of Gastrin Peptides

For medicinal chemistry programs investigating the determinants of CCK2 receptor activation and peptide metabolic stability, Mini Gastrin I provides a well-characterized, truncated pharmacophore. The documented functional consequences of N-terminal truncation (potency ratio 0.4 vs. gastrin-17 [1]) and accelerated clearance [2] offer clear quantitative benchmarks for evaluating novel gastrin analogues or peptide mimetics.

Positive Control for CCK2 Receptor Antagonist Screening

In high-throughput screening campaigns for CCK2 receptor antagonists, Mini Gastrin I can serve as a cost-effective, synthetically accessible agonist control. Its high receptor affinity [1] and functional activity ensure robust assay signal, while its reduced size relative to gastrin-17 may simplify analytical characterization and reduce non-specific binding in certain assay formats.

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